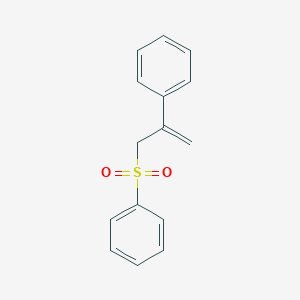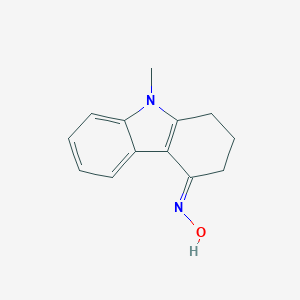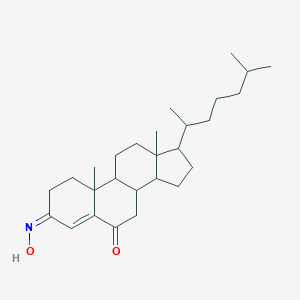
Ethyl 2-amino-5-methylthiazole-4-carboxylate
概要
説明
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a derivative of the thiazole group . It is a substantial compound that has been synthesized using readily available materials .
Synthesis Analysis
This compound has been modified and synthesized using readily available materials . The structures of synthesized derivatives were confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-5-methylthiazole-4-carboxylate was confirmed by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis
The compound has been modified and synthesized using readily available materials . The newly prepared compounds were studied for their antimicrobial activities against strains of bacteria and fungi .科学的研究の応用
Antimicrobial Activities
Ethyl 2-amino-5-methylthiazole-4-carboxylate has shown significant potential in the realm of antimicrobial activities. Desai, Bhatt, and Joshi (2019) highlighted its use in synthesizing derivatives that exhibit antimicrobial properties against various bacterial and fungal strains, suggesting its role in developing new antimicrobial agents Desai, N., Bhatt, N., & Joshi, S. (2019). Synthetic Communications, 49, 1055-1066. Similarly, Wazalwar, Banpurkar, and Perdih (2019) synthesized thiazolylcarboxamide derivatives from this compound, demonstrating antibacterial and antifungal activity Wazalwar, S. S., Banpurkar, A. R., & Perdih, F. (2019). Journal of Chemical Crystallography.
Synthesis and Modification Techniques
The compound has been utilized in various synthesis and modification processes. For example, Meng et al. (2014) described a one-pot synthesis method for creating derivatives of this compound, demonstrating its versatility in chemical synthesis Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Green Chemistry Letters and Reviews, 7, 46-49. Additionally, Dovlatyan et al. (2004) explored its acylation and subsequent conversion into various derivatives, further emphasizing its adaptability in chemical reactions Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., Kazaryan, É. A., & Engoyan, A. P. (2004). Chemistry of Heterocyclic Compounds, 40, 84-89.
Fluorescent Probe Development
In the field of analytical chemistry and diagnostics, this compound has been used to develop fluorescent probes. Na et al. (2016) synthesized a ratiometric fluorescent probe using a derivative of this compound for detecting cysteine and homocysteine, indicating its potential in medical diagnostics Na, R., Zhu, M., Fan, S., Wang, Z., Wu, X., Tang, J., Liu, J., Wang, Y., & Hua, R. (2016). Molecules, 21.
Other Applications
The compound's potential extends to other areas as well. Mruthyunjayaswamy and Basavarajaiah (2009) studied its transformation into novel carbamate compounds with antimicrobial activity Mruthyunjayaswamy, B., & Basavarajaiah, S. (2009). ChemInform. Additionally, Boy and Guernon (2005) employed it in the synthesis of 2-aminoethyl-5-carbethoxythiazoles, showcasing its application in producing diverse chemical entities Boy, K. M., & Guernon, J. (2005). Tetrahedron Letters, 46, 2251-2252.
Safety and Hazards
作用機序
Target of Action
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known that the compound has been used in the synthesis of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis .
Mode of Action
It’s known that 2-aminothiazoles, a class of compounds to which it belongs, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Biochemical Pathways
It’s known that 2-aminothiazoles have diverse therapeutic roles, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which suggests that it may have good bioavailability.
Result of Action
It’s known that 2-aminothiazoles have diverse therapeutic roles, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
特性
IUPAC Name |
ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUPAFUVGHOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-methylthiazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 2-amino-5-methylthiazole-4-carboxylate in the synthesis of DNA minor groove binding analogs?
A: Ethyl 2-amino-5-methylthiazole-4-carboxylate serves as a crucial starting material in the synthesis of Methia-Nt, a potential DNA minor groove ligand. [] The compound's structure, containing a thiazole ring, allows for its incorporation into the peptide backbone of Methia-Nt. This incorporation is designed to mimic the structure and binding properties of naturally occurring DNA minor groove binders like Netropsin and Distamycin-A. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1',2':3,4]cyclobuta[1,2-a]indene](/img/structure/B372198.png)
![5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B372199.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-yl benzoate](/img/structure/B372206.png)

![ethyl 1,1,2,2-tetramethyl-3-oxo-1,8b-dihydro-2H-cyclobuta[c]chromene-2a(3H)-carboxylate](/img/structure/B372209.png)
![allyl 1-(acetyloxy)-1-methyl-3-oxo-1,8b-dihydro-2H-cyclobuta[c]chromene-2a(3H)-carboxylate](/img/structure/B372210.png)
![10b-hydroxy-6a,6b,7,8,9,10,10a,10b-octahydro-6H-benzo[3,4]cyclobuta[1,2-c]chromen-6-one](/img/structure/B372211.png)
![3-(4-methoxyphenyl)-4H-furo[3,2-c]chromene-2,4(3H)-dione 2-oxime](/img/structure/B372212.png)



